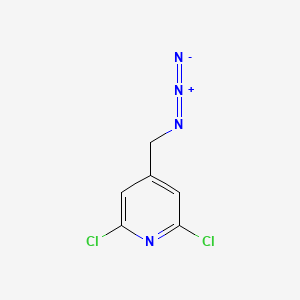
4-(Azidomethyl)-2,6-dichloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-2,6-dichloropyridine is a chemical compound characterized by the presence of an azidomethyl group attached to a dichloropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2,6-dichloropyridine typically involves the introduction of an azidomethyl group to a dichloropyridine precursor. One common method involves the reaction of 2,6-dichloropyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(Azidomethyl)-2,6-dichloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Aminomethyl-2,6-dichloropyridine.
Cycloaddition: Triazole derivatives.
科学研究应用
4-(Azidomethyl)-2,6-dichloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of 4-(Azidomethyl)-2,6-dichloropyridine depends on its specific application. In organic synthesis, the azide group can act as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole: Another azidomethyl compound with applications in organic synthesis and medicinal chemistry.
Azidomethylbenzene: A simpler azidomethyl compound used in similar types of reactions.
生物活性
4-(Azidomethyl)-2,6-dichloropyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both azide and dichloro substituents imparts distinct chemical reactivity, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 219.05 g/mol
- IUPAC Name : this compound
The azide group is known for its ability to participate in various chemical reactions, including click chemistry, which can be harnessed for drug development and bioconjugation applications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyridine derivatives, including those with dichloro substitutions. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized various derivatives of dichloropyridines and assessed their antimicrobial activities. The results indicated that modifications at the 4-position significantly enhanced antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of this compound with key biological targets. These studies suggest that the compound may interact effectively with enzymes involved in bacterial cell wall synthesis, thus inhibiting bacterial growth .
The proposed mechanism involves the azide group facilitating nucleophilic attacks on electrophilic centers within microbial cells, leading to disruption of vital cellular processes. The dichloro substituents may enhance lipophilicity, improving membrane permeability and bioavailability.
Research Findings
Recent findings indicate that compounds containing the azidomethyl group can serve as precursors for more complex molecules through click chemistry reactions. This property is particularly valuable in developing targeted therapies for cancer treatment.
Summary of Findings
- Antimicrobial Efficacy : Promising results against common pathogens.
- Potential as Anticancer Agents : Initial studies suggest cytotoxic effects on cancer cell lines.
- Versatile Synthetic Applications : Useful in drug development due to reactivity of the azide group.
属性
CAS 编号 |
823189-02-2 |
|---|---|
分子式 |
C6H4Cl2N4 |
分子量 |
203.03 g/mol |
IUPAC 名称 |
4-(azidomethyl)-2,6-dichloropyridine |
InChI |
InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2 |
InChI 键 |
JEIPWTSCQHHAFP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















